molecular formula C22H32N2O2 B10985505 2'-(butan-2-yl)-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10985505
M. Wt: 356.5 g/mol
InChI Key: QYESQEDVDNPDIU-UHFFFAOYSA-N
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Description

2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular arrangement, which includes a cyclohexane ring fused with an isoquinoline moiety. The presence of various functional groups such as oxo, butan-2-yl, and propan-2-yl adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane and isoquinoline precursors, followed by their fusion through a series of condensation and cyclization reactions. Key reagents such as butan-2-yl and propan-2-yl groups are introduced through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation states.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.

    Substitution: Halogenation or nitration reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific pathways and conditions employed. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce halogens or nitro groups, leading to a diverse array of derivatives.

Scientific Research Applications

2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in reactivity and biological activity.

    Isoquinoline derivatives: Compounds with the isoquinoline moiety but lacking the spiro structure, which may result in different chemical and biological properties.

    Cyclohexane derivatives: Molecules containing the cyclohexane ring but without the isoquinoline component, leading to distinct reactivity profiles.

Uniqueness

The uniqueness of 2’-(butan-2-yl)-1’-oxo-N-(propan-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which imparts specific stereochemical and electronic properties. This structural feature enhances its potential for selective interactions with biological targets and its versatility in synthetic applications.

Biological Activity

2'-(butan-2-yl)-1'-oxo-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique spirocyclic structure, which contributes to its diverse pharmacological properties. The molecular formula is C25H31N3O2, with a molecular weight of approximately 405.5 g/mol.

Structural Characteristics

The compound's structure includes:

  • Spiro Configuration : A spiro linkage between cyclohexane and isoquinoline moieties.
  • Functional Groups : Presence of carboxamide and keto groups, which are crucial for biological interactions.

Synthesis

The synthesis of this compound often involves multi-step organic reactions, including the use of iodine and tert-butyl hydroperoxide under mild conditions to facilitate the formation of the desired amide structure.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential therapeutic applications:

Analgesic and Anti-inflammatory Properties

Research has demonstrated that compounds with structural similarities exhibit significant analgesic and anti-inflammatory activities. For instance, derivatives that engage in antagonism of the TRPA1 channel have shown promise in pain management models. The compound's ability to modulate pain through TRPA1 antagonism and phosphodiesterase (PDE) inhibition suggests a multifaceted mechanism of action.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
2'-Cyclopentyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamideC23H29N3O3367.49 g/molContains a cyclopentyl group
5-Methylisoquinolinone derivativesVariedVariedExhibits diverse biological activities

Case Studies

Several studies have evaluated the biological effects of compounds related to this compound:

  • Study on TRPA1 Antagonism :
    • Objective : To assess the analgesic efficacy through TRPA1 channel blockade.
    • Findings : Significant reduction in pain response was observed in animal models when treated with similar compounds, indicating potential for clinical application in pain management.
  • Evaluation of Anti-inflammatory Effects :
    • Objective : To investigate anti-inflammatory properties in carrageenan-induced edema models.
    • Results : The tested compounds exhibited marked reduction in inflammation markers, suggesting effective modulation of inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact .

  • Ventilation : Ensure local exhaust ventilation to minimize aerosol/dust formation .

  • Fire Safety : Use water fog, alcohol-resistant foam, or CO₂ extinguishers. Firefighters must wear self-contained breathing apparatus (SCBA) due to hazardous decomposition gases (e.g., carbon oxides, NOₓ) .

  • Spill Management : Avoid dust generation; collect spills with inert absorbents and dispose of as hazardous waste .

    • Table 1: Key Safety Data
ParameterRecommendationEvidence
Skin ContactWash with soap/water; consult MD
Firefighting MediaCO₂, dry powder
Storage StabilityStable under recommended conditions

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify spirocyclic framework and substituent positions. Compare shifts with analogous spiro compounds (e.g., ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (327.4174 g/mol) and formula (C₂₀H₂₅NO₃) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry and spiro-junction geometry .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and stability under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict susceptibility to oxidation or hydrolysis. Compare with experimental stability data .

  • Molecular Dynamics (MD) Simulations : Simulate interactions with solvents (e.g., DMSO, water) to optimize storage conditions .

  • Machine Learning (ML) : Train models on spirocyclic compound datasets to forecast decomposition pathways under thermal stress .

    • Table 2: Stability and Reactivity Gaps
ParameterData StatusEvidence
pH-Dependent StabilityNo data
PhotodegradationNo data
BiodegradabilityNo data

Q. How can researchers resolve contradictions in reported toxicity profiles of analogous spiro compounds?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to compare cytotoxicity with structurally related compounds (e.g., ).

  • Metabolite Profiling : Use LC-MS to identify toxic metabolites formed during hepatic microsomal incubation .

  • Literature Meta-Analysis : Cross-reference toxicity data from spiro[isoquinoline] derivatives (e.g., ) to identify structure-activity relationships (SARs).

    • Table 3: Toxicity Data Gaps
ParameterData StatusEvidence
Acute Oral ToxicityNo data
Ecotoxicity (LC50)No data

Q. What experimental designs are optimal for evaluating this compound’s biological activity?

  • Methodological Answer :

  • Target-Based Assays : Screen against kinases or GPCRs using fluorescence polarization or SPR-based binding assays .
  • In Vivo Models : Administer to rodent models (e.g., zebrafish) to assess bioavailability and CNS penetration, leveraging the spirocyclic scaffold’s lipophilicity .
  • Dose-Response Studies : Use Hill slope analysis to quantify potency (EC₅₀/IC₅₀) and compare with lead compounds .

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-butan-2-yl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C22H32N2O2/c1-5-16(4)24-21(26)18-12-8-7-11-17(18)19(20(25)23-15(2)3)22(24)13-9-6-10-14-22/h7-8,11-12,15-16,19H,5-6,9-10,13-14H2,1-4H3,(H,23,25)

InChI Key

QYESQEDVDNPDIU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC(C)C

Origin of Product

United States

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